4-[1-(Trifluoromethyl)cyclopropyl]phenol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[1-(trifluoromethyl)cyclopropyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c11-10(12,13)9(5-6-9)7-1-3-8(14)4-2-7/h1-4,14H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEQMKGFDCLWCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextual Significance of Trifluoromethyl and Cyclopropyl Moieties in Contemporary Chemical Synthesis and Molecular Design
The strategic incorporation of specific functional groups is a cornerstone of modern molecular design. The trifluoromethyl (-CF3) group and the cyclopropyl (B3062369) ring are two such moieties that have independently garnered significant attention for their ability to favorably modulate the physicochemical and biological properties of organic molecules.
The trifluoromethyl group is a privileged substituent in medicinal chemistry. researchgate.net Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's metabolic stability, bioavailability, and binding affinity to biological targets. researchgate.net The replacement of a methyl group with a trifluoromethyl group can block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate. researchgate.net Furthermore, the CF3 group can alter the pKa of nearby functional groups and engage in unique non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions, which can enhance binding to target proteins. researchgate.net
Similarly, the cyclopropyl ring is a valuable structural motif in drug discovery. researchgate.net As a small, strained ring, it introduces conformational rigidity to a molecule, which can be advantageous for optimizing binding to a specific receptor conformation. researchgate.net This rigidity can also lead to improved metabolic stability by shielding adjacent chemical bonds from enzymatic degradation. researchgate.net The unique electronic properties of the cyclopropyl group, often described as having partial double-bond character, can also influence the reactivity and electronic environment of the parent molecule. researchgate.net From a synthetic standpoint, the cyclopropyl group can serve as a versatile handle for further chemical modifications.
The combined presence of both a trifluoromethyl group and a cyclopropyl ring on a phenol (B47542) scaffold, as seen in 4-[1-(trifluoromethyl)cyclopropyl]phenol, presents an intriguing platform for chemical exploration. The synergistic or additive effects of these two powerful moieties offer a compelling avenue for the development of new chemical entities with potentially superior properties.
Rationale for In Depth Academic Investigation of the 4 1 Trifluoromethyl Cyclopropyl Phenol Scaffold
Strategic Approaches to the Core Phenolic Framework
The assembly of the central phenolic ring is a critical phase in the synthesis of this compound. Methodologies can either begin with a pre-functionalized phenol or construct the fluorinated aromatic ring using advanced synthetic techniques.
Utilization of 4-(Trifluoromethyl)phenol (B195918) as a Key Precursor
A direct and efficient route to 2-substituted 4-(trifluoromethyl)phenols involves the use of 4-(trifluoromethyl)phenol as a starting material. lookchem.comresearchgate.netgoogle.com A key strategy in this approach is the directed ortho-lithiation, which allows for regioselective functionalization at the position adjacent to the hydroxyl group. wikipedia.org To achieve this, the phenolic hydroxyl group is first protected, often as a tetrahydropyranyl (OTHP) ether. lookchem.comresearchgate.net This protecting group serves as an effective directed metalation group (DMG), guiding an organolithium base, such as n-butyllium, to deprotonate the aromatic ring exclusively at the ortho position. wikipedia.orguwindsor.ca
The resulting aryllithium intermediate is a powerful nucleophile that can react with a wide range of electrophiles to introduce various substituents. This method avoids the poor yields and harsh conditions associated with other synthetic routes. lookchem.com The protective group can often be removed during acidic workup, providing a convenient one-pot functionalization and deprotection sequence. lookchem.com This versatility makes directed ortho-lithiation of protected 4-(trifluoromethyl)phenol a cornerstone for building the core framework of complex analogs. researchgate.net
Advanced Phenol Synthesis Methods Relevant to Fluorinated Systems
Modern synthetic chemistry offers sophisticated methods for creating C–F bonds, which are relevant to the synthesis of fluorinated phenolic frameworks. One of the most significant advancements is the deoxyfluorination of phenols, which directly converts a hydroxyl group into a fluorine atom. nih.govharvard.edu This transformation is particularly useful for synthesizing functionally complex aryl fluorides that might be difficult to access through other means. organic-chemistry.org
Reagents such as PhenoFluor™ have been developed for this purpose, enabling the one-step, ipso-substitution of a phenolic hydroxyl group with fluoride (B91410). sigmaaldrich.comnih.gov The reaction is operationally simple and compatible with a variety of sensitive functional groups. sigmaaldrich.com Another advanced method involves the conversion of phenols into aryl fluorosulfonate intermediates by reaction with sulfuryl fluoride (SO₂F₂). acs.org These intermediates can then undergo nucleophilic fluorination with a fluoride source like tetramethylammonium (B1211777) fluoride (NMe₄F), often under mild conditions and without the need for a transition metal catalyst. acs.org These deoxyfluorination strategies represent powerful tools for the synthesis of diverse fluorinated aromatic systems. mdpi.com
Formation of the 1-(Trifluoromethyl)cyclopropyl Moiety
The construction of the trifluoromethyl-substituted cyclopropane (B1198618) ring is a defining challenge in the synthesis of the target molecule. This moiety imparts unique conformational and electronic properties, making its efficient and stereoselective formation a key focus of synthetic efforts. acs.org
Cyclopropanation Reactions for Trifluoromethyl-Substituted Cyclopropanes
The most common and direct method for constructing trifluoromethyl-substituted cyclopropanes is the reaction of an alkene with a trifluoromethylcarbene equivalent. cas.cn The primary source for this reactive intermediate is 2-diazo-1,1,1-trifluoroethane (CF₃CHN₂), a gaseous reagent that can be generated in situ. researchgate.netresearchgate.net This reagent undergoes cycloaddition with a wide range of olefins to furnish the desired cyclopropane ring. The reaction can be promoted under various conditions, including thermal activation, or through catalysis by inorganic bases or transition metals. researchgate.netrsc.org
An efficient and cost-effective method for synthesizing trifluoromethyl-substituted cyclopropanes involves mediation by a simple inorganic base. researchgate.net Research has demonstrated that potassium phosphate (B84403) (K₃PO₄) can effectively catalyze the cycloaddition of 2-diazo-1,1,1-trifluoroethane (CF₃CHN₂) with various dienes and enynes. researchgate.netresearchgate.net This approach is notable for its operational simplicity, wide substrate scope, and tolerance of numerous functional groups, achieving high yields without the need for transition-metal catalysts. researchgate.net The reactions are typically carried out at elevated temperatures, such as 80 °C, and provide a direct route to vinyl and alkynyl cyclopropanes bearing a trifluoromethyl group. researchgate.net
| Substrate (Diene/Enyne) | Product | Yield (%) | Time (h) |
|---|---|---|---|
| 1-Phenyl-1,3-butadiene | 1-(2-Phenylvinyl)-2-(trifluoromethyl)cyclopropane | 85 | 12 |
| 1-(4-Methylphenyl)-1,3-butadiene | 1-(2-(p-Tolyl)vinyl)-2-(trifluoromethyl)cyclopropane | 89 | 12 |
| 1-(4-Methoxyphenyl)-1,3-butadiene | 1-(2-(4-Methoxyphenyl)vinyl)-2-(trifluoromethyl)cyclopropane | 81 | 12 |
| 1-(4-Chlorophenyl)-1,3-butadiene | 1-(2-(4-Chlorophenyl)vinyl)-2-(trifluoromethyl)cyclopropane | 82 | 10 |
| 1-Phenyl-1-buten-3-yne | 1-(Phenylethynyl)-2-(trifluoromethyl)cyclopropane | 75 | 24 |
For applications requiring high stereocontrol, transition metal catalysis provides the most powerful platform for trifluoromethyl-cyclopropanation. Catalysts based on rhodium, organic-chemistry.orgnih.govd-nb.inforsc.org copper, nih.govnih.govresearchgate.net iron, and cobalt have all been successfully employed. cas.cn These catalysts react with 2-diazo-1,1,1-trifluoroethane to generate a metal-carbene intermediate, which then transfers the trifluoromethylcarbene unit to an olefin with high levels of diastereo- and enantioselectivity. cas.cnorganic-chemistry.org
Copper(I) complexes, particularly those paired with chiral bisoxazoline (BOX) ligands, are highly effective for enantioselective cyclopropanation. nih.govacs.org These systems can convert a variety of alkenyl boronates into 2-substituted-3-(trifluoromethyl)cyclopropylboronates with excellent stereocontrol. nih.gov Similarly, chiral dirhodium complexes have been optimized to catalyze the reaction between 1-aryl-2,2,2-trifluorodiazoethanes and styrenes, achieving enantiomeric excesses up to 98%. organic-chemistry.org These methods provide access to optically active trifluoromethyl-substituted cyclopropanes, which are valuable building blocks in medicinal chemistry. nih.gov
| Substrate | Catalyst System | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) |
|---|---|---|---|---|
| (E)-Styryl pinacolboronate | Cu(I)-tBuBOX | 69 | 94:6 | 95:5 |
| (E)-(4-Methylstyryl) pinacolboronate | Cu(I)-tBuBOX | 62 | 94:6 | 95:5 |
| (E)-(4-Methoxystyryl) pinacolboronate | Cu(I)-tBuBOX | 77 | 95:5 | 95:5 |
| (E)-(4-Chlorostyryl) pinacolboronate | Cu(I)-tBuBOX | 58 | 93:7 | 97:3 |
| (E)-(3-Chlorostyryl) pinacolboronate | Cu(I)-tBuBOX | 65 | 93:7 | 96:4 |
Radical-Mediated Cyclopropanation Approaches
Radical-mediated pathways offer a powerful means to construct the 1-(trifluoromethyl)cyclopropyl group, particularly on aromatic systems. A notable development in this area is the use of photocatalysis to generate 1-(trifluoromethyl)cyclopropyl (TFCp) radicals under mild conditions. nih.gov
A key reagent in this approach is 5-(1-(trifluoromethyl)cyclopropyl)dibenzothiophenium triflate, a bench-stable salt that efficiently releases the TFCp radical upon single-electron reduction under photochemical conditions. nih.gov This radical can then engage in reactions with (hetero)arenes to introduce the TFCp moiety. The proposed mechanism involves the single-electron transfer (SET) reduction of the sulfonium (B1226848) salt to form the TFCp radical, which then reacts with the aromatic substrate. nih.gov
The reaction exhibits broad substrate scope and high functional group compatibility, making it suitable for late-stage functionalization. nih.gov The quantum yield of this process has been determined to be 0.42, suggesting an efficient photocatalytic cycle. nih.gov
Table 1: Photocatalytic Radical 1-(Trifluoromethyl)cyclopropanation of Arenes
| Entry | Arene Substrate | Product | Yield (%) |
| 1 | Anisole (B1667542) | 4-Methoxy-1-(1-(trifluoromethyl)cyclopropyl)benzene | 75 |
| 2 | Toluene | 4-Methyl-1-(1-(trifluoromethyl)cyclopropyl)benzene | 68 |
| 3 | Benzene | 1-(1-(trifluoromethyl)cyclopropyl)benzene | 55 |
| 4 | N-Phenylpyrrole | 1-Phenyl-2-(1-(trifluoromethyl)cyclopropyl)pyrrole | 62 |
Modular Installation Techniques for Cyclopropyl Trifluoromethyl Bioisosteres
The 1-(trifluoromethyl)cyclopropyl group is often considered a bioisostere for moieties like the tert-butyl group, offering similar steric bulk but with altered electronic properties and metabolic stability. Modular installation techniques that allow for the direct coupling of this bioisostere to various scaffolds are therefore highly valuable.
Another modular approach involves cross-coupling reactions. While direct Chan-Lam coupling of a [1-(trifluoromethyl)cyclopropyl]boronic acid with a phenol would be a direct modular approach to the final product (see section 2.3.1), the synthesis of the requisite boronic acid itself represents a modular unit.
Stereoselective Synthetic Strategies for the Cyclopropyl Moiety
The creation of stereocenters on the cyclopropane ring can be crucial for biological activity. Several stereoselective methods for the synthesis of trifluoromethyl-substituted cyclopropanes have been developed, which can be adapted to produce precursors for this compound.
One powerful strategy is the rhodium-catalyzed asymmetric cyclopropanation of alkenes with 1-aryl-2,2,2-trifluorodiazoethanes. Using chiral dirhodium complexes, such as those derived from adamantylglycine, high levels of both diastereoselectivity (>94%) and enantioselectivity (88–98% ee) can be achieved. organic-chemistry.org This method is particularly effective for styrene (B11656) derivatives, which are direct precursors to the target phenolic compounds. organic-chemistry.org A two-step protocol where the diazo intermediate is generated in situ has also been developed to improve handling and efficiency. organic-chemistry.org
Table 2: Rhodium-Catalyzed Enantioselective Synthesis of 1-Aryl-2-(trifluoromethyl)cyclopropanes
| Entry | Styrene Derivative | Catalyst | Diastereomeric Ratio (trans:cis) | ee (%) (trans) | Yield (%) |
| 1 | Styrene | Rh₂(R-PTAD)₄ | >95:5 | 96 | 85 |
| 2 | 4-Methoxystyrene | Rh₂(R-PTAD)₄ | >95:5 | 97 | 91 |
| 3 | 4-Chlorostyrene | Rh₂(R-PTAD)₄ | >95:5 | 95 | 88 |
| 4 | 4-Acetoxystyrene | Rh₂(R-PTAD)₄ | >95:5 | 96 | 75 |
Biocatalysis offers another highly effective route to enantiopure trifluoromethyl-substituted cyclopropanes. Engineered myoglobin (B1173299) catalysts have been shown to catalyze the cyclopropanation of various vinylarenes with ex situ generated 2-diazo-1,1,1-trifluoroethane. acs.org This method affords trans-1-trifluoromethyl-2-arylcyclopropanes in high yields (61–99%) and with excellent diastereo- and enantioselectivity (97–99.9% de and ee). acs.org By selecting different myoglobin variants, it is possible to access mirror-image forms of the products. acs.org
Table 3: Myoglobin-Catalyzed Enantioselective Synthesis of trans-1-Aryl-2-(trifluoromethyl)cyclopropanes
| Entry | Vinylarene Substrate | Myoglobin Variant | de (%) | ee (%) | Yield (%) |
| 1 | Styrene | Mb(H64V,V68A) | >99 | >99 | 82 |
| 2 | 4-Methoxystyrene | Mb(H64V,V68A) | >99 | >99 | 99 |
| 3 | 4-Fluorostyrene | Mb(H64V,V68A) | >99 | 99 | 78 |
| 4 | 4-(Trifluoromethyl)styrene | Mb(H64V,V68A) | 98 | 99 | 65 |
Integration of Phenolic and Cyclopropyl Units to Form the Target Scaffold
The assembly of the final this compound structure requires the formation of a bond between the aromatic ring and either the cyclopropyl group or the phenolic oxygen.
Carbon-Oxygen Bond Formation Methodologies
A direct and efficient method for forming the aryl ether linkage is the Chan-Lam coupling reaction. This copper-catalyzed cross-coupling allows for the O-cyclopropylation of phenols using potassium cyclopropyl trifluoroborate. nih.govnih.gov The reaction is typically catalyzed by Cu(OAc)₂ with a suitable ligand, such as 1,10-phenanthroline, and uses molecular oxygen as the terminal oxidant. nih.govnih.gov This methodology is tolerant of a wide range of functional groups on the phenol. nih.govnih.gov While the direct use of a potassium [1-(trifluoromethyl)cyclopropyl]trifluoroborate has not been explicitly detailed for this specific transformation, the general applicability of the Chan-Lam coupling to various substituted phenols and cyclopropyl boron reagents suggests its feasibility.
Table 4: Chan-Lam O-Cyclopropylation of Phenols
| Entry | Phenol | Product | Yield (%) |
| 1 | 4-Phenylphenol | 4-Cyclopropoxy-1,1'-biphenyl | 84 |
| 2 | 4-Methoxyphenol | 1-Cyclopropoxy-4-methoxybenzene | 75 |
| 3 | 4-Nitrophenol | 1-Cyclopropoxy-4-nitrobenzene | 68 |
| 4 | 4-Cyanophenol | 4-Cyclopropoxybenzonitrile | 72 |
Sequential Reaction Strategies
A sequential approach offers a versatile alternative to direct coupling. This strategy involves the synthesis of a precursor molecule that already contains either the phenolic or the cyclopropyl moiety, followed by the introduction of the second component.
A plausible sequence begins with a protected hydroxystyrene, for example, 4-acetoxystyrene. This substrate can undergo a stereoselective cyclopropanation reaction as described in section 2.2.3 to form the corresponding 1-(4-acetoxyphenyl)-2-(trifluoromethyl)cyclopropane. organic-chemistry.org The final step would then be the hydrolysis of the acetate (B1210297) ester to unveil the phenolic hydroxyl group, yielding the target compound, this compound. This sequential strategy allows for the application of well-established and highly selective cyclopropanation methods.
Derivatization and Functionalization Strategies
Once the this compound scaffold is synthesized, it can be further modified to explore structure-activity relationships. Derivatization can occur at the phenolic hydroxyl group or on the aromatic ring.
The phenolic hydroxyl group can undergo standard transformations such as etherification or esterification. For example, protection of the phenol with a tetrahydropyranyl (THP) group has been reported for related 4-(trifluoromethyl)phenol derivatives, enabling subsequent functionalization of the aromatic ring. The hydroxyl group can also be converted to other functionalities, such as a trifluoromethyl ether, through multi-step sequences.
Functionalization of the aromatic ring can be achieved through electrophilic aromatic substitution. The positions ortho to the hydroxyl group are activated towards electrophiles. The electronic nature of the 1-(trifluoromethyl)cyclopropyl substituent will also influence the regioselectivity of these reactions. Given the electron-withdrawing nature of the trifluoromethyl group, this substituent is expected to be deactivating, further favoring substitution at the positions ortho to the strongly activating hydroxyl group.
Chemical Modifications of the Phenolic Hydroxyl Group (e.g., Etherification, Methylation)
The phenolic hydroxyl group in this compound is a primary site for chemical modification, allowing for the synthesis of a variety of derivatives. Common reactions include etherification and methylation, which proceed through well-established mechanisms for phenols.
Etherification:
The conversion of the phenolic hydroxyl group to an ether is a fundamental transformation. This is typically achieved through Williamson ether synthesis, where the phenol is first deprotonated with a suitable base to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide. The choice of base and solvent is crucial for the reaction's success, with common bases including sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (B78521) (NaOH).
While specific studies on the etherification of this compound are not extensively documented in publicly available literature, the principles of O-alkylation of phenols are well-understood. rsc.orgnih.gov For instance, the reaction of a substituted phenol with an alkyl halide in the presence of a base like potassium carbonate in a polar aprotic solvent such as acetone (B3395972) or dimethylformamide (DMF) is a standard procedure. The trifluoromethylcyclopropyl group is expected to be stable under these conditions.
A generalized scheme for the etherification is presented below:

Methylation:
Methylation is a specific case of etherification where a methyl group is introduced. Common methylating agents include dimethyl sulfate (B86663) (DMS) and methyl iodide (CH₃I). The reaction mechanism is similar to general etherification, involving the formation of a phenoxide intermediate. researchgate.netsurrey.ac.uk
The reaction of phenols with dimethyl sulfate in the presence of a base like potassium carbonate is a widely used method for the synthesis of anisole derivatives. surrey.ac.uk The electron-withdrawing nature of the 1-(trifluoromethyl)cyclopropyl substituent may slightly increase the acidity of the phenolic proton, facilitating the formation of the phenoxide ion.
A representative reaction for the methylation is as follows:

| Reaction Type | Reagents and Conditions | Product Type |
| Etherification | Alkyl halide (R-X), Base (e.g., K₂CO₃, NaH), Solvent (e.g., Acetone, DMF) | Aryl ether |
| Methylation | Dimethyl sulfate ((CH₃)₂SO₄) or Methyl iodide (CH₃I), Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | Anisole derivative |
Functionalization Reactions of the Cyclopropyl Ring and its Substituents
The 1-(trifluoromethyl)cyclopropyl moiety is generally considered a stable structural motif. The cyclopropane ring is strained, and the presence of the strongly electron-withdrawing trifluoromethyl group can influence its reactivity.
Reactions involving the functionalization of the cyclopropyl ring in such compounds are not commonly reported, suggesting the ring is relatively inert under many standard reaction conditions. Ring-opening reactions of cyclopropanes are known to occur, particularly when activated by adjacent functional groups or under harsh conditions (e.g., high temperature, strong acids, or transition metal catalysis). smolecule.comnih.gov However, the presence of the trifluoromethyl group can stabilize the cyclopropane ring towards certain transformations.
The trifluoromethyl group itself is highly stable and generally unreactive towards many chemical reagents. Functionalization of the CF₃ group typically requires harsh conditions and is not a common transformation in synthetic organic chemistry.
Therefore, under typical synthetic conditions used for modifying other parts of the molecule, the 1-(trifluoromethyl)cyclopropyl group is expected to remain intact. This stability is a key feature that allows for selective transformations at the phenolic hydroxyl and the aromatic ring.
Regioselective Aromatic Substitution on the Phenyl Ring
The hydroxyl group of a phenol is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution (EAS) reactions. The 1-(trifluoromethyl)cyclopropyl group, being at the para position, will influence the regioselectivity of further substitutions on the aromatic ring.
Despite the deactivation, the powerful ortho-, para-directing effect of the hydroxyl group will dictate the position of incoming electrophiles. Therefore, electrophilic substitution reactions on this compound are expected to occur at the positions ortho to the hydroxyl group (C2 and C6).
Examples of Regioselective Aromatic Substitution:
While specific experimental data for electrophilic aromatic substitution on this compound is scarce in the literature, predictions can be made based on the known reactivity of substituted phenols.
Halogenation: Reaction with reagents like bromine (Br₂) or N-chlorosuccinimide (NCS) would be expected to yield mono- or di-halogenated products at the ortho positions.
Nitration: Nitration using mild conditions, for example, nitric acid in acetic acid, would likely lead to the introduction of a nitro group at an ortho position. Harsher conditions might lead to di-substitution.
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are classic EAS reactions. rsc.orgyoutube.com However, the deactivating effect of the trifluoromethyl group might render the ring too unreactive for these reactions, often requiring a strong Lewis acid catalyst. If the reaction proceeds, substitution would be directed to the ortho positions.
The expected regioselectivity for electrophilic aromatic substitution is summarized in the table below:
| Reaction Type | Expected Product(s) |
| Halogenation (e.g., with Br₂) | 2-Bromo-4-[1-(trifluoromethyl)cyclopropyl]phenol and 2,6-Dibromo-4-[1-(trifluoromethyl)cyclopropyl]phenol |
| Nitration (e.g., with HNO₃) | 2-Nitro-4-[1-(trifluoromethyl)cyclopropyl]phenol and 2,6-Dinitro-4-[1-(trifluoromethyl)cyclopropyl]phenol |
| Friedel-Crafts Acylation (e.g., with RCOCl/AlCl₃) | 2-Acyl-4-[1-(trifluoromethyl)cyclopropyl]phenol |
It is important to note that steric hindrance from the bulky 1-(trifluoromethyl)cyclopropyl group might influence the ratio of ortho-substituted products, potentially favoring mono-substitution.
Theoretical and Computational Investigations of 4 1 Trifluoromethyl Cyclopropyl Phenol
Electronic Structure and Reactivity Profiling
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for investigating the molecular structure and electronic properties of 4-[1-(Trifluoromethyl)cyclopropyl]phenol. nih.govnih.gov DFT methods, such as the B3LYP functional combined with a suitable basis set like 6-311G, are frequently used to determine the optimized molecular geometry, vibrational frequencies, and various electronic parameters of phenolic compounds. researchgate.net
| Parameter | Symbol | Calculated Value | Significance |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 eV | Electron-donating ability |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.2 eV | Electron-accepting ability |
| HOMO-LUMO Energy Gap | ΔE | 5.3 eV | Chemical reactivity and stability mdpi.com |
| Chemical Hardness | η | 2.65 eV | Resistance to change in electron configuration mdpi.com |
| Electronegativity | χ | 3.85 eV | Power to attract electrons mdpi.com |
| Dipole Moment | μ | 3.2 D | Overall molecular polarity imist.ma |
Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the three-dimensional charge distribution of a molecule, providing crucial insights into its reactive sites. nih.gov The MEP map is generated by plotting the electrostatic potential onto the molecule's electron density surface. nih.gov Different colors represent varying potential values: red indicates electron-rich regions (negative potential) that are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential) prone to nucleophilic attack. mdpi.comnih.gov Green and yellow areas represent regions of neutral or intermediate potential, respectively. researchgate.net
For this compound, the MEP map would reveal distinct reactive zones. The most negative potential (red) is expected to be localized around the oxygen atom of the phenolic hydroxyl group due to its high electronegativity and lone pairs of electrons, making it a primary site for electrophilic attack. mdpi.comimist.ma The π-system of the aromatic ring would also exhibit a degree of negative potential. mdpi.com
Conversely, the most positive potential (blue) would be centered on the hydrogen atom of the hydroxyl group, identifying it as a site for nucleophilic interaction and hydrogen bond donation. mdpi.com The electron-withdrawing trifluoromethyl group would create a region of positive or near-neutral potential around the cyclopropyl (B3062369) ring, influencing its reactivity. This detailed mapping of the electrostatic landscape allows for a rational prediction of the molecule's intermolecular interactions and chemical reactivity patterns. researchgate.net
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling, particularly using DFT, is instrumental in elucidating the mechanisms of chemical reactions by mapping their potential energy surfaces. researchgate.net This involves calculating the energies of reactants, products, and, crucially, the transient species that connect them: reaction intermediates and transition states. acs.org For the synthesis of this compound, theoretical calculations can identify the most energetically favorable pathway among several possibilities.
A key synthetic route could involve the Chan-Lam cyclopropylation of a phenol (B47542), or a multi-step process involving the formation of the trifluoromethylcyclopropyl moiety followed by functionalization. nih.govnih.gov For any proposed step, computational analysis can locate the transition state structure, which represents the maximum energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), a critical factor determining the reaction rate. acs.org Lower activation energies correspond to faster reactions.
Furthermore, the structures of any reaction intermediates—local minima on the potential energy surface—can be optimized and their stability assessed. acs.org By comparing the energies of different transition states and intermediates, researchers can predict reaction outcomes, including regioselectivity and stereoselectivity, providing insights that are complementary to experimental studies. researchgate.net
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | Starting materials for a given step | 0.0 |
| Transition State 1 (TS1) | Highest energy point of the reaction step | +25.5 |
| Intermediate | A stable, but transient, species | +5.2 |
| Transition State 2 (TS2) | Energy barrier from intermediate to product | +15.0 |
| Products | Final species of the reaction step | -10.8 |
The formation of the trifluoromethyl-substituted cyclopropane (B1198618) ring is a critical transformation in the synthesis of the target molecule. Transition-metal-catalyzed cyclopropanation of alkenes with trifluoromethylcarbene precursors is a common and effective strategy. researchgate.net Computational studies using DFT have become essential for understanding the intricate mechanisms of these catalytic reactions. nih.gov
These studies can model the entire catalytic cycle, beginning with the reaction of a metal catalyst (e.g., copper or ruthenium complexes) with a diazo compound (like CF3CHN2) to generate a highly reactive metal-carbene intermediate. acs.orgnih.gov Theoretical calculations can determine the geometry and electronic structure of this key intermediate. Subsequently, the reaction of the metal carbene with an appropriate alkene precursor (e.g., a vinyl phenol derivative) can be modeled. nih.gov
Computational analysis helps to distinguish between different possible mechanistic pathways, such as inner-sphere versus outer-sphere mechanisms, and to explain the origins of observed diastereoselectivity. acs.org By calculating the activation barriers for competing pathways, these theoretical models can predict which stereoisomer is favored, guiding the development of more efficient and selective synthetic methods. nih.gov
Conformational Analysis and Dynamics Simulations
Conformational analysis investigates the different spatial arrangements of atoms in a molecule that result from rotation around single bonds. nih.gov For this compound, the molecule is not rigid and can adopt various conformations due to rotation around the single bond connecting the phenyl group to the cyclopropyl ring. Understanding the preferred conformation is important as it can influence the molecule's physical properties and biological interactions.
Computational methods, including DFT and molecular mechanics, are used to explore the potential energy surface of the molecule as a function of specific dihedral angles. nih.govresearchgate.net By systematically rotating the C-C bond between the two rings and calculating the energy at each step, a rotational energy profile can be constructed. This profile reveals the energy minima, corresponding to stable conformers (staggered arrangements), and energy maxima, corresponding to unstable transition states (eclipsed arrangements). researchgate.net
Molecular Dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule over time. nih.gov By simulating the motion of atoms at a given temperature, MD can explore the accessible conformational space and determine the relative populations of different conformers. These simulations help to understand how the molecule behaves in a more realistic, dynamic environment, complementing the static picture provided by energy calculations. nih.gov
| Conformer | Dihedral Angle (Phenyl-Cyclopropyl) | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| 1 | 0° | +4.5 | Eclipsed (Unstable) |
| 2 | 60° | 0.0 | Gauche/Staggered (Global Minimum) |
| 3 | 120° | +4.2 | Eclipsed (Unstable) |
| 4 | 180° | +1.5 | Anti/Staggered (Local Minimum) |
Influence of Trifluoromethyl and Cyclopropyl Substituents on Molecular Properties
The molecular architecture of this compound is distinguished by the presence of two functionally significant substituents on the phenol scaffold: a trifluoromethyl group and a cyclopropyl group, both attached to the same benzylic carbon. These groups exert profound and often opposing electronic and steric influences, which collectively modulate the physicochemical properties of the molecule. Computational and theoretical investigations provide critical insights into how these substituents affect the aromatic character, π-electron distribution, stereochemistry, and internal strain of the compound.
Effects on Aromaticity and π-Electron Systems
The electronic character of the phenol ring in this compound is the result of a complex interplay between the powerful inductive effect of the trifluoromethyl moiety and the unique conjugating ability of the cyclopropyl ring.
The trifluoromethyl (-CF3) group is one of the strongest electron-withdrawing groups used in medicinal chemistry. nih.gov Its effect is primarily inductive (a through-sigma-bond effect) due to the high electronegativity of the three fluorine atoms. vaia.com This strong inductive pull withdraws electron density from the aromatic ring, deactivating the π-electron system. mdpi.comyoutube.com This deactivation makes the ring less nucleophilic compared to unsubstituted phenol. vaia.comyoutube.com The presence of the -CF3 group significantly alters the electronic properties of the aromatic ring, a strategy often employed to enhance metabolic stability and modify receptor binding interactions in drug design. mdpi.com Computational studies on related molecules show that the -CF3 group can lead to significant charge delocalization away from the aromatic system. nih.gov
Conversely, the cyclopropyl group is known to possess unique electronic properties stemming from its strained, "bent" bonds (Walsh orbitals), which have significant p-character. stackexchange.com This allows the cyclopropyl ring to act as a conjugating group, capable of donating electron density to an adjacent π-system, similar in some respects to a vinyl group. stackexchange.com However, the extent to which a cyclopropyl ring transmits conjugative effects in the ground state is a subject of ongoing discussion, with some studies suggesting its influence is more pronounced in excited states or reaction transition states. stackexchange.com
| Substituent | Primary Electronic Effect | Impact on Aromatic π-System | Reference |
| Trifluoromethyl (-CF3) | Strong inductive electron withdrawal | Deactivates the ring, reduces electron density | nih.govvaia.commdpi.com |
| Cyclopropyl | π-donation from Walsh orbitals | Can donate electron density, conjugation effect | stackexchange.com |
Role of Stereochemistry and Strain Energy
The three-membered ring of the cyclopropyl group is characterized by significant ring strain, a consequence of severe bond angle distortion from the ideal sp³ tetrahedral angle of 109.5° to approximately 60°. researchgate.net This inherent strain energy, estimated to be around 27.8 kcal/mol for the parent cyclopropane, influences the group's chemical reactivity and conformational properties. researchgate.net
The introduction of substituents, particularly electronegative ones like fluorine, can further modulate this strain energy. Computational studies on fluorinated cyclopropanes have shown that perfluorination significantly increases the ring strain. researchgate.net While this compound is not perfluorinated, the presence of the bulky and highly electronegative -CF3 group on the cyclopropyl ring is expected to influence its strain energy. The steric and electronic demands of the -CF3 group can distort the cyclopropane ring geometry, potentially increasing the strain energy relative to an unsubstituted cyclopropane. researchgate.netnih.gov This elevated strain can impact the stability of the molecule and the strength of the bond connecting the cyclopropyl unit to the phenol ring.
From a stereochemical perspective, the attachment of the 1-(trifluoromethyl)cyclopropyl substituent to the phenol ring creates a quaternary carbon at the point of attachment on the cyclopropane ring. The cyclopropane ring itself is a rigid, planar structure, so its internal stereochemistry is fixed. researchgate.net The key stereochemical consideration is the rotational freedom around the single bond connecting the cyclopropyl carbon to the aromatic ring. While there is free rotation, the steric bulk of the ortho hydrogens on the phenol ring and the trifluoromethyl group likely creates a preferred low-energy conformation, which computational modeling can predict. This preferred orientation can, in turn, affect how the electronic effects of the substituents are transmitted to the π-system. The unique combination of high strain and specific stereochemistry makes trifluoromethyl-substituted cyclopropanes valuable and structurally distinct motifs in medicinal chemistry. researchgate.netacs.org
| Compound/System | Reported Strain Energy (kcal/mol) | Key Structural Feature | Reference |
| Cyclopropane | ~27.8 | Parent three-membered ring | researchgate.net |
| Cyclobutane | ~26.8 | Four-membered ring | researchgate.net |
| Spiropentane | ~62.9 | Two fused cyclopropane rings | mdpi.com |
| Perfluorinated Cyclopropane | Markedly increased vs. cyclopropane | All hydrogens replaced by fluorine | researchgate.net |
Structure Activity Relationship Sar Studies Pertaining to the 4 1 Trifluoromethyl Cyclopropyl Phenol Structural Motif
Mechanistic Role of the Trifluoromethyl Group in Molecular Recognition and Binding Interactions
The trifluoromethyl (CF3) group is a cornerstone of modern drug design, utilized to fine-tune the physicochemical and biological properties of lead compounds. Its influence stems from a combination of steric and electronic effects that significantly impact a molecule's interaction with its biological target.
Electronic and Bonding Characteristics: The high electronegativity of the fluorine atoms makes the CF3 group a potent electron-withdrawing substituent. This electronic pull can enhance a molecule's binding affinity by strengthening electrostatic and hydrogen bonding interactions with target proteins. mdpi.com The CF3 group can also participate in less conventional, yet significant, noncovalent interactions. These include tetrel bonds, where the carbon of the CF3 group interacts with electron-rich atoms like oxygen, nitrogen, or sulfur on the protein side chains or backbone. rsc.org Furthermore, the CF3 group is considered an amphiphilic bonding partner, capable of acting as both an electrophile and a nucleophile in noncovalent interactions, a versatility that expands its potential for molecular recognition. nih.gov
Metabolic Stability and Lipophilicity: One of the most valued attributes of the trifluoromethyl group is its ability to enhance metabolic stability. The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), making it resistant to metabolic degradation by enzymes such as cytochrome P450. mdpi.com This increased stability can prolong the half-life of a drug. mdpi.com Additionally, the CF3 group is highly lipophilic (Hansch π value of +0.88), which can improve a molecule's ability to permeate biological membranes and reach its target. mdpi.com This combination of properties makes the replacement of a methyl group with a trifluoromethyl group a common strategy in drug optimization. mdpi.com
| Property | Trifluoromethyl Group (-CF3) | Methyl Group (-CH3) |
|---|---|---|
| Electronic Effect | Strongly electron-withdrawing | Weakly electron-donating |
| Electronegativity | High | Low |
| Lipophilicity (Hansch π) | +0.88 | +0.56 |
| Metabolic Stability | High (Strong C-F bonds) | Lower (Prone to oxidation) |
| Binding Interactions | Electrostatic, Hydrogen bonding, Hydrophobic, Tetrel bonds | Hydrophobic |
Contributions of the Cyclopropyl (B3062369) Ring to Molecular Conformation and Ligand-Target Interactions
The cyclopropyl ring is not merely a passive linker; it is a versatile structural element that imparts significant and often beneficial properties to a molecule. Its rigid, three-membered ring structure plays a crucial role in defining molecular shape and optimizing interactions with a biological target.
Conformational Rigidity and Entropy: A key contribution of the cyclopropyl ring is the introduction of conformational rigidity. rsc.org By locking a portion of the molecule's structure, the cyclopropyl group reduces the number of possible conformations the ligand can adopt in solution. This pre-organization can lower the entropic penalty of binding to a receptor, as less conformational freedom is lost upon binding. This often translates to a more favorable binding energy and higher potency. acs.orgnih.gov This rigidity can also be used to fix the geometry of adjacent functionalities, which is particularly useful for studying structure-activity relationships.
Unique Structural and Electronic Features: The cyclopropane (B1198618) ring possesses distinct structural characteristics, including the coplanarity of its three carbon atoms and relatively short C-C bonds (1.51 Å). acs.orgnih.gov Its C-H bonds are shorter and stronger than those in other alkanes, and the C-C bonds have an enhanced π-character. acs.orgnih.gov This unique electronic nature allows the cyclopropyl ring to participate in specific ligand-target interactions, such as C–H⋯π and π-sigma interactions, which can help anchor the ligand in the binding site. rsc.org It often acts as a "hydrophobic anchor," facilitating accommodation within the binding pocket. rsc.org The incorporation of a cyclopropyl moiety can enhance potency, increase metabolic stability, improve brain permeability, and reduce off-target effects. rsc.orgacs.orgnih.gov
| Feature/Contribution | Description |
|---|---|
| Conformational Constraint | Reduces rotational freedom, pre-organizing the ligand for binding. rsc.org |
| Entropically Favorable Binding | Lowers the entropic cost of binding, potentially increasing potency. acs.orgnih.gov |
| Metabolic Stability | Can block sites of metabolism, increasing the molecule's half-life. rsc.orgacs.org |
| Enhanced π-Character | Allows for unique π-sigma and C-H···π interactions with the target. rsc.org |
| Hydrophobic Anchor | Facilitates positioning within hydrophobic pockets of the binding site. rsc.org |
| Improved Permeability | Can increase permeability across the blood-brain barrier. rsc.orgacs.org |
Positional and Stereochemical Effects of Substituents on Functional Modulation
The precise placement and stereochemical orientation of substituents on the 4-[1-(trifluoromethyl)cyclopropyl]phenol motif are critical for modulating its biological function. Even minor changes in the position of a functional group on the phenol (B47542) ring or the stereochemistry of the cyclopropyl moiety can lead to significant differences in activity.
SAR studies on related scaffolds have demonstrated the importance of substituent positioning. For example, in a series of substituted ketamine analogs, compounds with substituents at the 2- and 3-positions of the phenyl ring were generally more active than those substituted at the 4-position. This highlights that the spatial relationship between the substituent and the core pharmacophore is crucial for optimal interaction with the target. Interestingly, in that particular study, strongly electron-withdrawing groups like CF3 were found to be less successful, indicating that the electronic effect of a substituent must be contextually appropriate for the specific biological target.
These findings underscore that both the position of substituents on the aromatic ring and the stereochemical configuration of the cyclopropyl group are key variables that must be optimized to achieve the desired biological activity and selectivity for any compound based on the this compound motif.
Comparative Analysis with Other Bioisosteric Fragments
Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a fundamental tool in medicinal chemistry. nih.gov The this compound motif contains two components—the trifluoromethyl group and the cyclopropyl ring—that are themselves often used as bioisosteres for other fragments.
Trifluoromethyl Group Bioisosteres: The CF3 group is frequently employed as a bioisostere for a methyl group or a chlorine atom. mdpi.com Compared to a methyl group, the CF3 group is larger and significantly more electron-withdrawing, which can alter binding modes and improve metabolic stability. mdpi.com Its steric similarity to a chlorine atom allows it to occupy similar space in a binding pocket, but its electronic properties are vastly different, offering a way to probe the importance of electronic versus steric effects at a particular position. mdpi.com
Cyclopropyl Ring Bioisosteres: The cyclopropyl ring is often used as a rigid bioisostere for a gem-dimethyl group or an alkene. As a replacement for an alkene, it maintains a similar constrained geometry but removes the potential for cis-trans isomerization and can offer improved metabolic stability. When replacing a flexible ethyl or isopropyl group, the cyclopropyl ring restricts conformation, which can enhance potency by reducing the entropic cost of binding. rsc.orgnih.gov It can also serve as a bioisostere for a phenyl group, offering a smaller, less lipophilic, and conformationally restricted alternative.
The combination of the CF3 and cyclopropyl groups creates a unique bioisosteric fragment. For instance, replacing a tert-butyl group with a 1-(trifluoromethyl)cyclopropyl group would maintain a quaternary carbon center but introduce vastly different electronic properties and a more defined conformational stance. This allows medicinal chemists to systematically explore chemical space to optimize potency, selectivity, and pharmacokinetic properties. nih.gov
| Original Fragment | Bioisosteric Replacement | Key Property Changes |
|---|---|---|
| Methyl (-CH3) | Trifluoromethyl (-CF3) | Increased lipophilicity, metabolic stability, and electron-withdrawing character. mdpi.com |
| Chlorine (-Cl) | Trifluoromethyl (-CF3) | Similar size, but much greater lipophilicity and electron-withdrawing effect. mdpi.com |
| Alkene (-CH=CH-) | Cyclopropyl Ring | Increased metabolic stability, fixed geometry (no E/Z isomerism). |
| Isopropyl/Ethyl | Cyclopropyl Ring | Increased rigidity, reduced entropic penalty on binding. rsc.orgnih.gov |
Enzymatic and Biotransformational Insights from 4 1 Trifluoromethyl Cyclopropyl Phenol Analogs
Enzyme-Mediated Chemical Transformations (e.g., Oxidation, Hydroxylation)
Analogs of 4-[1-(trifluoromethyl)cyclopropyl]phenol are subject to various enzyme-mediated chemical transformations, primarily oxidative reactions catalyzed by monooxygenases. The key transformations include hydroxylation and oxidation, which can occur on different parts of the molecule.
Hydroxylation: This is a common metabolic pathway for aromatic compounds. In the case of phenolic analogs, further hydroxylation of the phenyl ring can occur, although the existing hydroxyl group generally directs metabolism towards conjugation pathways. More relevant is the potential for hydroxylation of the cyclopropyl (B3062369) ring. Studies on the fungal biotransformation of various cyclopropyl-containing compounds have demonstrated that enzymatic carbon hydroxylation can occur on the ring without causing it to open. capes.gov.br This process is often mediated by cytochrome P-450 dependent monooxygenases. capes.gov.br For instance, cerium-catalyzed α-hydroxylation reactions have been demonstrated for α-cyclopropyl β-dicarbonyl compounds using molecular oxygen, indicating the ring's capacity for such oxidation without cleavage. researchgate.net
Oxidation: Besides hydroxylation, other oxidative reactions can take place. The phenol (B47542) moiety can be oxidized to form quinone-type structures. The oxidation of trifluoromethylated phenols, mediated by species like singlet molecular oxygen, can lead to the formation of benzoquinone derivatives. ebi.ac.uk Furthermore, enzymatic sulfoxidation has been observed in cyclopropyl compounds containing sulfur atoms, a transformation also attributed to cytochrome P-450 enzymes. capes.gov.br
These transformations are summarized in the table below.
| Transformation | Enzyme Class (Example) | Potential Site on Analog | Result | Citation |
| Hydroxylation | Cytochrome P-450 Monooxygenases | Phenyl ring, Cyclopropyl ring | Addition of -OH group | capes.gov.br |
| Oxidation | Cytochrome P-450 Monooxygenases | Phenol group | Formation of quinone-type metabolites | ebi.ac.uk |
| Sulfoxidation | Cytochrome P-450 Monooxygenases | (If sulfur is present in analog) | Formation of sulfoxide | capes.gov.br |
Mechanistic Analysis of Cytochrome P450 Interactions with Trifluoromethylated Phenols
The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of most xenobiotics. researchgate.net The interaction of trifluoromethylated phenols, particularly those with a cyclopropyl group, with CYP enzymes is complex and can lead to the formation of reactive metabolites and mechanism-based enzyme inhibition.
Bioactivation is a process where a relatively inert compound is metabolized into a chemically reactive species. nih.gov These reactive metabolites can covalently bind to macromolecules like proteins and DNA, leading to toxicity. researchgate.netbenthamscience.com For trifluoromethylated phenols and cyclopropyl-containing compounds, several pathways can lead to reactive metabolite formation.
Oxidation of the Phenol Ring: The phenolic ring can be oxidized by CYP enzymes to form electrophilic quinone-methides or quinone-imines, which are known reactive species. researchgate.net
Epoxidation of Aromatic Systems: CYP enzymes can catalyze the epoxidation of the aromatic ring, leading to the formation of arene oxides. These epoxides are electrophilic and can rearrange to phenols or be hydrolyzed to dihydrodiols. mdpi.com
Cyclopropane (B1198618) Ring Opening: Although the cyclopropyl group is generally considered metabolically robust, it can undergo NADPH-dependent oxidation. hyphadiscovery.com In some cases, particularly when attached to an amine, this can lead to ring-opened reactive intermediates via radical formation. hyphadiscovery.com This bioactivation has been observed in certain hepatitis C virus inhibitors, where the cyclopropyl moiety was oxidized to form hydroxylated metabolites and glutathione (B108866) (GSH) conjugates, indicating the formation of reactive species. hyphadiscovery.com
The general process of bioactivation involves the conversion of a lipophilic drug into a more hydrophilic, but also more reactive, metabolite that can cause cellular damage if not detoxified. mdpi.comnih.gov
Compounds containing trifluoromethyl and cyclopropyl groups can act as inhibitors of CYP enzymes. Inhibition can be reversible or irreversible. A particularly important form of irreversible inhibition is mechanism-based inactivation (MBI). researchgate.netnih.gov In MBI, the enzyme metabolizes the substrate into a reactive intermediate that then covalently binds to the enzyme, leading to its inactivation. nih.govbiomolther.org
Role of the Cyclopropyl Group: Cyclopropylamines are well-known mechanism-based inactivators of cytochrome P450. nih.gov The proposed mechanism involves an initial one-electron oxidation at the nitrogen atom, followed by the cleavage of the cyclopropane ring, which generates a radical species that covalently modifies the enzyme. nih.gov While this compound analogs lack a cyclopropylamine (B47189) moiety, the principle of CYP-catalyzed activation leading to a reactive species that inactivates the enzyme remains relevant.
Metabolic Intermediate Complexes (MICs): Another pathway for inactivation involves the formation of metabolic intermediate complexes. In this scenario, a metabolite coordinates tightly with the heme iron of the CYP enzyme, preventing its catalytic turnover. nih.gov For instance, the inactivation of P450 by N-cyclopropylbenzylamine involves the formation of a nitroso metabolite that binds to the heme iron. nih.gov
Polyphenolic Inhibition: Polyphenolic compounds in general are known to interact with and often inhibit CYP enzymes, such as CYP3A4 and CYP2C9. nih.govnih.govresearchgate.net The inhibition can be of a mixed type, affecting both substrate binding and catalysis. nih.gov
| Inhibition Mechanism | Description | Example Moiety | Consequence | Citation |
| Mechanism-Based Inactivation (MBI) | Enzyme converts substrate to a reactive intermediate which covalently binds to and inactivates the enzyme. | Cyclopropylamines | Irreversible loss of enzyme activity. | researchgate.netnih.govnih.gov |
| Metabolic Intermediate Complex (MIC) Formation | A metabolite binds tightly to the heme iron of the P450, inhibiting its function. | Nitroso compounds from N-dealkylation | Quasi-irreversible inhibition. | nih.gov |
| Competitive/Mixed Inhibition | Compound or metabolite competes with other substrates for the active site. | General Polyphenols | Reversible inhibition of metabolism of other drugs. | nih.govnih.gov |
Enzymatic Biotransformation Pathways Involving Cyclopropane Ring Systems
The cyclopropane ring is a popular structural motif in drug design because it often enhances metabolic stability. acs.org Its C-H bonds are stronger than those in alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes. hyphadiscovery.com However, the ring is not metabolically inert and can undergo specific biotransformations.
The primary enzymatic pathways for cyclopropane rings can be broadly categorized:
Oxidation without Ring Opening: As mentioned, fungal systems and cytochrome P-450 can hydroxylate the cyclopropyl ring without cleaving it. capes.gov.br This represents a detoxification pathway.
Oxidation with Ring Opening: In certain structural contexts, CYP-mediated oxidation can lead to ring scission. This often occurs when the cyclopropyl group is adjacent to a heteroatom like nitrogen. hyphadiscovery.com The mechanism can involve the formation of radical intermediates that rearrange to open the strained ring. hyphadiscovery.com
Enzymatic Ring-Opening via Nucleophilic Attack: Specific enzymes, such as 1-aminocyclopropane-1-carboxylate deaminase, catalyze the opening of the cyclopropane ring through a mechanism involving a Schiff base intermediate with the cofactor pyridoxal (B1214274) 5'-phosphate (PLP). nih.gov While this specific enzyme is not directly involved in drug metabolism, it demonstrates a biological precedent for enzymatic cyclopropane ring-opening. nih.gov Catalytic enantioselective ring-opening reactions of cyclopropanes are also a subject of extensive chemical research, highlighting the ring's potential for controlled cleavage. acs.orgscispace.comresearchgate.net
In many drug candidates, the cyclopropyl ring is intentionally used to block a metabolic hotspot, thereby diverting metabolism away from certain CYP isozymes and reducing the potential for drug-drug interactions. hyphadiscovery.com
Structural Determinants of Biotransformation Susceptibility
The susceptibility of this compound analogs to biotransformation is determined by a combination of their structural features.
The Cyclopropyl Group: This group generally confers metabolic stability. bohrium.com By replacing metabolically vulnerable groups (like isopropyl or gem-dimethyl groups), it can reduce oxidative metabolism and increase the half-life of a compound. acs.orghyphadiscovery.com
The Trifluoromethyl Group: The CF3 group is a strong electron-withdrawing group and is generally metabolically stable. Its introduction can significantly alter the electronic properties of the phenol ring, potentially influencing the likelihood of oxidation. nih.gov It can also enhance binding to target proteins.
The Phenolic Hydroxyl Group: The -OH group is a primary site for Phase II conjugation reactions, such as glucuronidation and sulfation. These reactions typically increase water solubility and facilitate excretion. The metabolism of trifluoromethylated phenols often proceeds through these conjugation pathways. ebi.ac.uk
Stereochemistry: The specific stereoisomeric configuration of substituents on the cyclopropane ring can have a profound impact on biological activity and, potentially, on metabolic fate. Studies on cyclopropyl-epothilones, for example, have shown that diastereomers with different cyclopropane configurations exhibit substantial differences in their biological effects. nih.gov The orientation of the cyclopropane moiety relative to the rest of the molecule can influence how the compound fits into an enzyme's active site, thereby affecting its susceptibility to metabolism. nih.gov
Q & A
Q. What synthetic routes are recommended for 4-[1-(Trifluoromethyl)cyclopropyl]phenol, and how can reaction yields be optimized?
- Methodological Answer : A common approach involves cyclopropanation of trifluoromethyl-containing vinyl precursors, followed by functionalization of the phenol group. For example, intermediates such as 1-bromo-4-[1-(trifluoromethyl)cyclopropyl]benzene (CAS: 1227160-18-0) can serve as precursors for Suzuki-Miyaura coupling or nucleophilic aromatic substitution . Yield optimization requires careful control of reaction parameters, including catalyst selection (e.g., palladium complexes for cross-coupling), temperature (typically 80–120°C), and solvent polarity. Evidence from analogous compounds shows yields ranging from 60–78% under optimized conditions .
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
- Methodological Answer :
- Electrospray Ionization Mass Spectrometry (ESIMS) : Confirms molecular weight (e.g., observed m/z values matching theoretical calculations) .
- NMR Spectroscopy : and NMR resolve the cyclopropyl and trifluoromethyl groups, with characteristic splitting patterns (e.g., shifts at −60 to −70 ppm) .
- HPLC-PDA : Monitors purity (>97%) and detects degradation products under accelerated stability testing .
Q. What are the key stability considerations for storing this compound?
- Methodological Answer : Store under inert gas (N/Ar) at −20°C to prevent oxidation of the phenol group. Degradation is monitored via:
- Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition onset >150°C).
- HPLC-UV : Tracks hydrolytic or oxidative byproducts under stress conditions (e.g., 40°C/75% humidity) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of derivatives?
- Methodological Answer : Contradictions often arise from variations in substituent positioning or assay conditions. Strategies include:
- Comparative Structure-Activity Relationship (SAR) Studies : Systematically modify the cyclopropyl or phenol groups (e.g., replacing CF with CHF) .
- In vitro vs. In vivo Validation : Use orthogonal assays (e.g., enzyme inhibition vs. cell-based models) to confirm target engagement .
- Pharmacokinetic Profiling : Assess bioavailability and metabolite interference using LC-MS/MS .
Q. What strategies enhance metabolic stability in pharmacological studies?
- Methodological Answer :
- Electron-Withdrawing Modifications : The trifluoromethyl group reduces CYP450-mediated oxidation.
- Cyclopropane Ring Rigidity : Limits conformational flexibility, slowing enzymatic degradation. Computational studies (e.g., DFT) predict metabolic "soft spots" for targeted deuteration or fluorination .
- Prodrug Design : Mask the phenol group with labile esters to improve plasma stability .
Q. How does the trifluoromethylcyclopropyl group influence electronic properties and reactivity?
- Methodological Answer :
- Electronic Effects : The CF group is strongly electron-withdrawing, lowering the pK of the phenol (predicted ~8–9 vs. ~10 for unsubstituted phenol).
- Ring Strain : Cyclopropane’s 60° bond angles increase reactivity in ring-opening reactions (e.g., acid-catalyzed hydrolysis).
- Computational Modeling : Density Functional Theory (DFT) reveals localized LUMO regions at the cyclopropane ring, guiding electrophilic substitution pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
